
Ononin
Overview
Description
Ononin (formononetin-7-O-β-D-glucoside) is a natural isoflavone glycoside predominantly found in legumes such as clover (Trifolium spp.), soybeans, and medicinal plants like Astragalus membranaceus and Spatholobus suberectus . Its chemical structure comprises a formononetin aglycone linked to a glucose moiety, enhancing its solubility and bioavailability compared to non-glycosylated isoflavones. Pharmacologically, this compound exhibits diverse activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antifungal properties . Notably, it modulates key signaling pathways (e.g., EGFR/PI3K/Akt/mTOR, MAPK/NF-κB) and demonstrates low toxicity in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ononoside can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond .
Industrial Production Methods: Industrial production of Ononoside typically involves extraction from plant sources such as Astragalus membranaceus and Glycyrrhiza uralensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: Ononoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of Ononoside can yield reduced forms of the compound, which may have different biological activities.
Substitution: Ononoside can participate in substitution reactions, where the glycoside moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases.
Major Products:
Scientific Research Applications
Anticancer Properties
Ononin has been extensively studied for its anticancer effects across various types of cancer. Research indicates that it exhibits anti-proliferative , pro-apoptotic , and anti-metastatic activities.
Case Studies
- Osteosarcoma : A study using human osteosarcoma cell lines MG-63 and U2OS reported that this compound significantly reduced cell viability and colony formation in a dose-dependent manner. In vivo studies with xenograft models showed a marked reduction in tumor size and weight after treatment with this compound compared to controls .
Study Focus | Cell Line | Treatment Duration | Key Findings |
---|---|---|---|
Osteosarcoma | MG-63 | 42 days | Reduced tumor size; inhibited metastasis |
Laryngeal Cancer | N/A | N/A | Inhibited ERK/JNK/P38 signaling pathway |
Triple-Negative Breast Cancer | N/A | N/A | Prevented lung metastasis; down-regulated MAPK pathways |
Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties which contribute to its therapeutic potential in various diseases.
Mechanisms
- Reduction of Inflammatory Cytokines : this compound has been shown to lower levels of pro-inflammatory cytokines, thereby mitigating inflammation in models of chronic inflammatory diseases .
Applications
- Diabetes Management : Research indicates that this compound may help regulate blood glucose levels and lipid profiles in diabetic models, suggesting its potential as a therapeutic agent for type II diabetes .
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Mechanisms
- Protection Against Oxidative Stress : this compound has been reported to reduce oxidative stress markers in neuronal cells, which could help protect against conditions such as Alzheimer's disease .
Cardioprotective Effects
This compound's cardioprotective effects have been documented, particularly its ability to mitigate cardiotoxicity associated with certain chemotherapeutic agents.
Mechanisms
Mechanism of Action
Ononoside exerts its effects through various molecular targets and pathways:
Antibacterial Activity: Inhibits the growth of pathogens by interfering with bacterial cell wall synthesis and function.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Ononin is compared with structurally related isoflavones (formononetin, calycosin, medicarpin) and other phytochemicals (astragaloside, fluconazole) in Table 1.
Table 1: Physicochemical and Pharmacokinetic Profiles
Key Observations :
- BBB Penetration: this compound exhibits average BBB penetration in some models , but SwissADME predictions contradict this, suggesting it cannot cross the BBB . This discrepancy may arise from differences in experimental vs. in silico methodologies.
- Lipinski Compliance: this compound adheres to Lipinski’s rule (molecular weight <500, TPSA <140 Ų), unlike astragaloside, which is rejected due to high polarity .
Anticancer Activity
Table 2: Anticancer Mechanisms of this compound vs. Analogues
Key Findings :
- In laryngeal cancer, this compound induces apoptosis via ROS generation and ERK/JNK/p38 pathway inhibition, showing selective toxicity toward cancer cells .
Neuroprotective Effects
- This compound reduces oxidative stress (↓MDA, ↑SOD/TAC) and neuroinflammation (↓p38MAPK/NF-κB) in Alzheimer’s models, matching the efficacy of rivastigmine .
Anti-Inflammatory and Antifungal Activities
Table 3: Antifungal and Anti-Inflammatory Profiles
Key Findings :
- This compound shows broad-spectrum antifungal activity, including against fluconazole-resistant C. albicans (MIC: 31.2 μg/mL) .
- It suppresses IL-1β-induced cartilage degradation in osteoarthritis by downregulating MMPs and MAPK pathways .
Metabolic and Preclinical Considerations
- Gut Metabolism: this compound is metabolized by intestinal bacteria into bioactive aglycones (e.g., formononetin) via deglycosylation, enhancing bioavailability .
- Synergy : Combines with chemotherapy agents to enhance anticancer efficacy via ferroptosis induction .
Biological Activity
Ononin, an isoflavone glycoside derived from formononetin, has garnered attention for its diverse biological activities. Recent research highlights its potential as an antifungal, anticancer, and anti-inflammatory agent, among other properties. This article summarizes key findings regarding the biological activity of this compound, supported by data tables and case studies.
Antifungal Activity
This compound exhibits significant antifungal activity against Candida albicans, a common opportunistic pathogen.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.9 to 7.8 µg/mL for this compound against C. albicans.
- Biofilm Inhibition : this compound effectively inhibits both young and mature biofilms, reducing cell density and metabolic activity by 50% to 80% .
- In Vivo Efficacy : In a Tenebrio molitor model of C. albicans infection, this compound increased larval survival and reduced fungal load without cytotoxic effects at concentrations up to 20 mg/kg .
Parameter | Value |
---|---|
MIC against C. albicans | 3.9 - 7.8 µg/mL |
Biofilm reduction | 50% - 80% |
Larval survival (0.5 mg/kg) | Increased |
Cytotoxicity (sheep red blood) | Non-cytotoxic up to 1000 µg/mL |
Antitumor Effects
This compound has demonstrated promising antitumor effects in various cancer models, particularly in non-small cell lung cancer (NSCLC) and osteosarcoma.
- Mechanism of Action : this compound promotes apoptosis in A549 and HCC827 lung cancer cells, increasing the expression of apoptotic markers such as cleaved-PARP and caspases 3 and 9 .
- Combination Therapy : Co-treatment with paclitaxel (PTX) significantly enhances apoptosis rates compared to PTX alone, indicating a synergistic effect .
- Osteosarcoma Studies : In MG-63 osteosarcoma cells, this compound inhibited the EGFR-Erk1/2 signaling pathway and reduced tumor growth in xenograft models .
Cancer Type | Treatment Concentration | Effect |
---|---|---|
NSCLC (A549 cells) | 1 µM PTX + this compound | Increased apoptosis |
Osteosarcoma | 1 µM this compound | Reduced tumor size |
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
- Inflammation Modulation : Research indicates that this compound can modulate inflammatory pathways, although specific mechanisms require further elucidation .
- Oxidative Stress : In Hep-2 laryngeal cancer cells, this compound increased oxidative stress markers while depleting antioxidant levels like GSH .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antifungal Study : A study demonstrated that this compound significantly inhibited C. albicans biofilms and showed promise as a new therapeutic agent due to its low cytotoxicity .
- Cancer Research : In vitro studies revealed that this compound enhanced the effects of conventional chemotherapy agents in lung cancer models, suggesting its utility as an adjunct treatment .
- Osteosarcoma Model : this compound treatment led to reduced tumor size and metastasis in vivo, highlighting its potential as a novel anticancer agent .
Q & A
Basic Research Questions
Q. What are the established molecular targets and pathways modulated by Ononin in preclinical models?
this compound primarily targets EGFR-mediated pathways, inhibiting PI3K/Akt/mTOR signaling in cancer models (e.g., triple-negative breast cancer) . It also suppresses matrix metalloproteinases (MMP2/9) and EMT markers, reducing cell migration in osteosarcoma . For mechanistic studies, prioritize assays like Western blotting to quantify pathway proteins and Transwell/wound-healing assays to assess metastatic potential .
Q. What in vitro assays are most reliable for evaluating this compound’s bioactivity?
Standard assays include:
- Cell viability : MTT or CCK-8 assays to measure proliferation inhibition (e.g., IC₅₀ values in TNBC cells) .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Enzyme activity : Molecular docking (e.g., against H1N1 neuraminidase) and IC₅₀ determination using enzymatic assays .
Q. How can researchers ensure reproducibility in this compound-based experiments?
- Use high-purity this compound (≥99.96%) with validated solubility protocols (e.g., DMSO stock solutions stored at -80°C) .
- Report detailed methodologies, including cell lines, treatment durations, and solvent controls, following guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s toxicity be resolved?
Evidence shows this compound exhibits high Ames test toxicity (mutagenicity) but no hepatorenal toxicity in xenograft models . To reconcile this:
- Conduct species- and tissue-specific toxicity assays (e.g., in vitro hepatocyte/renal cell models vs. in vivo studies).
- Compare metabolic pathways across models using LC-MS to identify detoxification mechanisms .
Q. What experimental designs are optimal for studying this compound’s effects on bone metabolism?
- Use ovariectomized (OVX) rat models to simulate postmenopausal osteoporosis. Key parameters: serum E2, Runx2, and Osterix levels; histomorphometry of trabecular bone .
- Apply one-way ANOVA for intergroup comparisons and validate results with least significant difference (LSD) tests .
Q. How can researchers address batch-to-batch variability in this compound for quality control?
- Avoid relying on this compound as a sole quality marker due to significant content fluctuations (e.g., 20–40% variability across batches) .
- Combine grey relational analysis with multi-component standardization (e.g., puerarin, calycosin-7-O-glucoside) to ensure consistency .
Q. What strategies mitigate confounding factors in this compound’s anti-inflammatory studies?
- In radiation-induced intestinal inflammation models, control for tumor presence (e.g., Lewis lung cancer xenografts) and radiation dosage (e.g., 4 Gy for 2 minutes) .
- Measure IL-33 suppression via ELISA and validate with knockout or siRNA models .
Q. Methodological Guidance
Q. How should researchers structure a manuscript on this compound’s therapeutic potential?
- Follow IMRAD format: Highlight EGFR/PI3K pathway suppression in the Introduction ; detail cell culture and animal models in Methods ; use subheadings for apoptosis, metastasis, and toxicity in Results ; discuss clinical relevance and contradictory data in Discussion .
- Include raw data (e.g., Western blot bands, flow cytometry plots) in Supporting Information .
Q. What statistical approaches are recommended for this compound-related data analysis?
- Use SPSS or R for ANOVA with post-hoc LSD tests .
- For dose-response studies (e.g., Caspase 3/7 activation), apply nonlinear regression to calculate EC₅₀ values .
Q. How can molecular docking studies improve this compound’s target validation?
- Retrieve protein structures from RCSB PDB (e.g., H1N1 neuraminidase: 4B7Q) and preprocess with UCSF Chimera (remove water/ligands) .
- Use ChemDraw/Chem3D for ligand optimization and AutoDock Vina for binding affinity calculations .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLSBDCWOSMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ononin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-62-4 | |
Record name | Ononin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 219 °C | |
Record name | Ononin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.